Methyl 2-acetyl-6-nitrobenzoate

Description

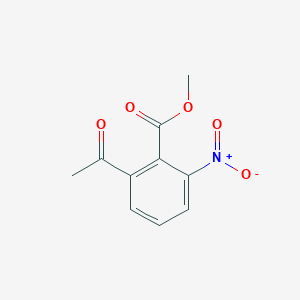

Methyl 2-acetyl-6-nitrobenzoate (CAS 61940-22-5) is a nitroaromatic ester with the molecular formula C₉H₉NO₄ and a molecular weight of 195.175 g/mol . Its structure features a methyl ester group at position 1, an acetyl substituent at position 2, and a nitro group at position 6 on the benzene ring (Figure 1). This compound is synthesized via methyl esterification of 2-methyl-6-nitrobenzoyl chloride, achieving yields up to 100% under optimized conditions . It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing nitro and acetyl groups, which enhance reactivity in substitution and coupling reactions.

Properties

Molecular Formula |

C10H9NO5 |

|---|---|

Molecular Weight |

223.18 g/mol |

IUPAC Name |

methyl 2-acetyl-6-nitrobenzoate |

InChI |

InChI=1S/C10H9NO5/c1-6(12)7-4-3-5-8(11(14)15)9(7)10(13)16-2/h3-5H,1-2H3 |

InChI Key |

NLBKVERSPJQWRH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

a) Methyl 2-Formyl-6-Nitrobenzoate (CAS 142314-70-3)

- Structural Difference : Replaces the acetyl group with a formyl (–CHO) group.

- Impact: The formyl group increases electrophilicity compared to the acetyl group, making it more reactive in nucleophilic additions.

- Safety : Requires stringent handling (e.g., oxygen administration if inhaled) due to higher toxicity risks compared to the acetyl analog .

b) Ethyl 2-Acetyl-6-Nitrobenzoate (CAS 1057676-83-1)

- Structural Difference : Ethyl ester (–OCH₂CH₃) replaces the methyl ester (–OCH₃).

- Impact : The ethyl group increases hydrophobicity, altering solubility in polar solvents. This modification may enhance bioavailability in lipid-rich environments but reduces reaction rates in aqueous-phase syntheses .

c) 2-Methyl-6-Nitrobenzoic Anhydride (CAS 434935-69-0)

Substituent Position Isomers

a) Methyl 5-Methyl-2-Nitrobenzoate (CAS 20587-30-8)

- Structural Difference : Methyl and nitro groups are at positions 5 and 2, respectively (vs. 2 and 6 in the target compound).

- Impact : The meta-substituted nitro group reduces resonance stabilization, lowering thermal stability and reactivity in electrophilic substitutions .

b) Methyl 2-Methoxy-6-Nitrobenzoate (CAS 77901-52-1)

- Structural Difference : Methoxy (–OCH₃) replaces the acetyl group.

- Impact : The electron-donating methoxy group deactivates the ring, diminishing reactivity in nitration and halogenation reactions compared to the acetyl derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.